molecular formula C8H7IO B2545827 2,3-DIHYDRO-6-IODOBENZOFURAN CAS No. 1262411-89-1

2,3-DIHYDRO-6-IODOBENZOFURAN

Cat. No.: B2545827
CAS No.: 1262411-89-1
M. Wt: 246.047
InChI Key: WYSWTNFLUWTOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-DIHYDRO-6-IODOBENZOFURAN is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of an iodine atom at the 6th position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIHYDRO-6-IODOBENZOFURAN typically involves the iodination of a dihydrobenzofuran precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzofuran ring using iodine and an oxidizing agent such as hydrogen peroxide or nitric acid . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-DIHYDRO-6-IODOBENZOFURAN can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-6-IODOBENZOFURAN depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity to its target. The exact pathways involved can vary depending on the biological context and the specific target being studied .

Comparison with Similar Compounds

    2,3-DIHYDROBENZOFURAN: Lacks the iodine atom, which can result in different chemical and biological properties.

    6-BROMO-2,3-DIHYDROBENZOFURAN: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    2,3-DIHYDRO-5-IODOBENZOFURAN:

Uniqueness: 2,3-DIHYDRO-6-IODOBENZOFURAN is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-iodo-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSWTNFLUWTOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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